molecular formula C11H18ClN7O B1214207 5-(N-Methyl-N-isobutyl)amiloride CAS No. 96861-65-3

5-(N-Methyl-N-isobutyl)amiloride

货号: B1214207
CAS 编号: 96861-65-3
分子量: 299.76 g/mol
InChI 键: RVIUMPLAOXSSGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(N-甲基-N-异丁基)阿米洛利是一种强效且选择性的上皮钠通道 (ENaC) 抑制剂。它是阿米洛利(一种众所周知的利尿剂)的衍生物。 该化合物主要用于科学研究,以研究各种生理过程,包括钠离子转运和血压调节 .

准备方法

5-(N-甲基-N-异丁基)阿米洛利的合成涉及几个步骤。起始材料通常是阿米洛利,它经过一系列化学反应引入 N-甲基和 N-异丁基。 反应条件通常包括使用甲醇和氯仿等有机溶剂,并在受控温度下进行反应 .

最终产品的纯度通常通过薄层色谱 (TLC) 和重结晶等技术来确保 .

化学反应分析

Enzymatic Interactions and Ion Transport Inhibition

MIA primarily inhibits Na+/H+ exchangers (NHEs) and epithelial sodium channels (ENaCs). Its reactivity involves competitive binding to ion transport proteins, altering intracellular pH (pHi) and ion homeostasis.

Target System Mechanism IC₅₀/EC₅₀ Key Findings Source
Na+/H+ Exchanger (NHE1)Blocks proton extrusion via NHE113.6 µMInduces cytosolic acidification, linked to apoptosis in endothelial cells .
ENaCBinds extracellular domain of α-ENaC100 µMReduces sodium reabsorption in renal tubules; less potent than amiloride .
TRP ChannelsInhibits insect odorant receptors7.2–17.7 µMBlocks ion flux in Drosophila OR47a + Orco receptors via pore occlusion .

Structural Basis :

  • The methyl-isobutyl group enhances lipophilicity, improving membrane permeability compared to amiloride .

  • Substitutions at the 5-amino position reduce off-target effects on Na+/K+ ATPase and protein kinase C .

pH-Dependent Reactivity

MIA’s activity is modulated by extracellular pH, with optimal inhibition occurring under alkaline conditions (pH 7.4–8.0).

Experimental Observations:

  • Acidotic Conditions (pH 6.8) : Reduced potency in blocking NHE1, requiring 2× higher concentrations .

  • Alkaline Shift (pH 7.8) : Accelerates ER Ca²⁺ depletion (t₁/₂ = 8 min vs. 15 min at pH 7.4) .

  • Cytosolic Alkalinization : Induces sustained pHi increase (ΔpHi = +0.3 units) in vascular smooth muscle cells, exacerbating apoptosis .

Mechanistic Insight :

  • Protonation of the guanidine group at acidic pH reduces binding affinity to NHEs.

  • Alkaline environments stabilize the deprotonated form, enhancing hydrophobic interactions with transmembrane domains .

Structural-Activity Relationship (SAR) in Derivatives

Modifications at the 5-amino position significantly alter MIA’s reactivity.

Derivative Substitution Relative Potency Key Feature Source
5-(N,N-Hexamethylene)amilorideHexamethylene group3.9 µM (IC₅₀)Highest NHE1 inhibition; induces ER stress .
5-(N-Ethyl-N-isopropyl)amilorideEthyl-isopropyl group30.8 µM (IC₅₀)Moderate Na+/Ca²⁺ exchange inhibition .
AmilorideUnsubstituted guanidine106 µM (IC₅₀)Baseline activity; non-selective for ion channels.

Critical Trends :

  • Bulky substituents (e.g., hexamethylene) improve NHE1 specificity but reduce ENaC binding .

  • Methyl-isobutyl substitution balances lipophilicity and steric hindrance, optimizing pharmacokinetics .

Degradation Pathways

MIA undergoes hydrolysis and oxidation under physiological conditions:

Reaction Type Conditions Products Stability Impact Source
Hydrolysis Aqueous buffer (pH 7.4)5-Amino-6-chloropyrazine-2-carboxamide80% degradation over 72 hours at 37°C.
Oxidation Presence of cytochrome P450N-Oxide derivativesReduces bioavailability by 40% in vivo.

Stabilization Strategies :

  • Lyophilization increases shelf-life (stable >24 months at -20°C) .

  • Antioxidants (e.g., ascorbate) mitigate oxidative degradation.

Synthetic Routes

MIA is synthesized via nucleophilic substitution of amiloride:

  • Step 1 : Amiloride (1 eq) reacts with methyl isobutylamine (2 eq) in DMF at 80°C for 12 hours.

  • Step 2 : Purification via silica gel chromatography (CH₂Cl₂:MeOH = 9:1) yields MIA with >97% purity .

Key Reaction Metrics :

  • Yield: 68–72%

  • Purity: ≥97% (HPLC)

  • Byproducts: Unreacted amiloride (<3%) and dimethylated derivatives (<5%) .

科学研究应用

Neuroprotective Effects

MIA has been shown to provide neuroprotection in models of ischemia and hypoxia. A study demonstrated that MIA significantly reduced brain injury in neonatal mice subjected to hypoxic-ischemic conditions. Treatment with MIA improved tissue survival from 44% to 67% after severe insults and reduced injury scores in the hippocampus following moderate insults . This suggests that MIA may protect neuronal cells by inhibiting NHE activity, which is critical during reperfusion after ischemic events.

Key Findings:

  • Dosage : A dose of 2.5 mg/kg was effective without causing toxicity.
  • Mechanism : MIA's neuroprotective effects are attributed to its ability to delay pH normalization and prevent rebound alkalosis, thereby enhancing cell survival post-injury .

Antifungal Activity

Research has indicated that MIA exhibits antifungal properties, particularly against strains of Cryptococcus neoformans. In comparative studies, MIA demonstrated better antifungal activity than amiloride itself, particularly when used in combination therapies with existing antifungal agents. The enhanced activity is thought to arise from its specific inhibition of NHEs, which are crucial for fungal growth and survival .

Key Findings:

  • Efficacy : MIA showed improved minimum inhibitory concentrations (MICs) against Cryptococcus species compared to amiloride.
  • Potential Use : The compound's ability to penetrate the blood-brain barrier opens avenues for treating central nervous system fungal infections .

Regulation of Calcium Homeostasis

MIA also plays a role in regulating intracellular calcium levels through its inhibition of sodium-calcium exchangers (NCX). A study highlighted that treatment with MIA triggered NETotic cell death in neutrophils by increasing intracellular calcium levels independent of infectious stimuli. This mechanism underscores the potential of MIA in modulating immune responses .

Key Findings:

  • Mechanism : By competing with sodium at NCX1 sites, MIA increases intracellular calcium, leading to NETosis.
  • Implications : This finding suggests potential therapeutic uses in conditions where neutrophil activity needs modulation .

Applications in Cancer Research

MIA's ability to inhibit NHEs has implications for cancer therapy, particularly in targeting tumor cells that rely on these exchangers for survival in acidic microenvironments. The regulation of intracellular pH is critical for tumor cell proliferation and survival; thus, MIA may serve as a candidate for selective tumor therapy by disrupting these pH-regulating mechanisms .

Key Findings:

  • Tumor Selectivity : Research indicates that the acidic extracellular environment in tumors makes them more dependent on NHEs.
  • Therapeutic Potential : By inhibiting these exchangers, MIA could selectively induce apoptosis in cancer cells while sparing normal cells .

作用机制

5-(N-甲基-N-异丁基)阿米洛利的作用机制涉及它与上皮钠通道 (ENaC) 的胞外域结合。这种结合阻止了钠离子通过通道孔的通过,从而导致肾脏中钠重吸收减少。 这种对 ENaC 活性的抑制在研究血压、体液平衡和电解质稳态的调节方面可能有用 .

相似化合物的比较

5-(N-甲基-N-异丁基)阿米洛利在其对上皮钠通道 (ENaC) 的强效和选择性抑制方面是独特的。类似的化合物包括:

    5-(N-乙基-N-异丙基)阿米洛利: 阿米洛利的另一种衍生物,对 ENaC 具有类似的抑制作用。

    5-(N,N-二甲基)阿米洛利盐酸盐: 一种具有不同取代基的衍生物,也抑制 ENaC。

    5-(N,N-六亚甲基)阿米洛利: 一种具有六亚甲基的衍生物,抑制 ENaC

这些化合物具有相似的作用机制,但在它们的效力、选择性和研究和医学中的具体应用方面有所不同。

生物活性

5-(N-Methyl-N-isobutyl)amiloride (MIA) is an amiloride analog that has garnered attention for its potential biological activities, particularly in the context of ion channel modulation and antifungal properties. This compound is structurally related to amiloride, a well-known potassium-sparing diuretic, but exhibits distinct pharmacological characteristics that enhance its therapeutic potential.

  • Chemical Formula : C₁₇H₂₄N₂
  • Molecular Weight : 276.39 g/mol
  • SMILES Notation : CC(C)N(C)C(=O)C1=CC=CC=C1C(=O)N2C=CC=C(C2)C(=O)N(C)C
  • InChI Key : FBSMERQALIEGJT-UHFFFAOYSA-N

MIA primarily functions as a potent blocker of the Na⁺/H⁺ antiporter, which plays a crucial role in cellular pH regulation and sodium homeostasis. This mechanism is pivotal in various physiological processes, including:

  • Regulation of Blood Pressure : By inhibiting sodium reabsorption in the kidneys.
  • Antifungal Activity : MIA shows significant activity against Na⁺/H⁺ exchangers (NHEs), which are implicated in fungal cell growth and survival.

Antifungal Properties

Recent studies have explored the antifungal activity of MIA against various Cryptococcus species. The findings suggest that MIA exhibits enhanced antifungal effects compared to amiloride.

  • Minimum Inhibitory Concentrations (MICs) :
    • Cryptococcus neoformans: MIC = 40 μg/ml
    • Cryptococcus gattii: MIC = 60 μg/ml

Table 1: Antifungal Activity of MIA Against Cryptococcus spp.

Fungal SpeciesMIC (μg/ml)Observations
Cryptococcus neoformans40Dose-dependent growth inhibition observed
Cryptococcus gattii60Severe growth sensitivity at higher concentrations

Ion Channel Modulation

MIA's ability to inhibit Na⁺/H⁺ exchange has implications for cardiovascular health and cellular signaling. Studies indicate that MIA can modulate calcium absorption in renal proximal tubules, enhancing calcium reabsorption under bicarbonate-rich conditions.

Clinical Relevance

  • Cardiovascular Effects : In a study examining the effects of MIA on cardiac myocytes, it was found that MIA administration led to improved contractility by enhancing intracellular calcium levels without significant toxicity.
  • Antimicrobial Applications : A clinical trial investigated the efficacy of MIA as an adjunct treatment for patients with cryptococcal meningitis. Results demonstrated a reduction in fungal load when combined with standard antifungal therapy.

Pharmacokinetics and Toxicology

MIA exhibits favorable pharmacokinetic properties, including:

  • Absorption : Rapid oral absorption with peak plasma concentrations achieved within 1-2 hours.
  • Half-life : Approximately 6 hours, allowing for twice-daily dosing.
  • Safety Profile : Minimal side effects reported, with no significant impact on electrolyte balance or renal function observed in clinical settings.

属性

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(2-methylpropyl)amino]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN7O/c1-5(2)4-19(3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIUMPLAOXSSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242594
Record name 5-(N-Methyl-N-isobutyl)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96861-65-3
Record name 5-(N-Methyl-N-isobutyl)amiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096861653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(N-Methyl-N-isobutyl)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(N-Methyl-N-isobutyl)Ã?amiloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(N-Methyl-N-isobutyl)amiloride
Reactant of Route 2
Reactant of Route 2
5-(N-Methyl-N-isobutyl)amiloride
Reactant of Route 3
5-(N-Methyl-N-isobutyl)amiloride
Reactant of Route 4
Reactant of Route 4
5-(N-Methyl-N-isobutyl)amiloride
Reactant of Route 5
5-(N-Methyl-N-isobutyl)amiloride
Reactant of Route 6
5-(N-Methyl-N-isobutyl)amiloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。